molecular formula C16H20N8S B6442463 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-41-7

4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442463
CAS No.: 2548991-41-7
M. Wt: 356.5 g/mol
InChI Key: JEIWQTKBYCVVQT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, a methylsulfanyl group at position 2, and a piperazine linker at position 6 connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines multiple pharmacophoric elements:

  • The pyrimidine core is a common scaffold in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry.
  • The piperazine linker provides conformational flexibility, enabling optimal interactions with biological targets.
  • The fused [1,2,4]triazolo[4,3-b]pyridazine system introduces nitrogen-rich aromaticity, which may participate in hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-11-12(2)18-16(25-3)19-15(11)23-8-6-22(7-9-23)14-5-4-13-20-17-10-24(13)21-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIWQTKBYCVVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Diketone with Thiourea

The pyrimidine core is constructed via condensation of acetylacetone (2,4-pentanedione) with thiourea in ethanol under acidic conditions (Scheme 3). This Biginelli-like reaction yields 4,5-dimethyl-2-thiopyrimidine (6 ), which is subsequently methylated to introduce the methylsulfanyl group.

Reaction Conditions

  • Substrate : Acetylacetone (1.0 equiv), thiourea (1.0 equiv)

  • Catalyst : HCl (4–5 drops)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 6 hours

  • Yield : 70–75%

Methylation of 2-Thiopyrimidine

The thiol group at position 2 of 6 is methylated using methyl iodide in the presence of potassium carbonate (Scheme 4).

Reaction Conditions

  • Substrate : 4,5-Dimethyl-2-thiopyrimidine (1.0 equiv)

  • Reagent : Methyl iodide (2.0 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMF

  • Temperature : Room temperature

  • Time : 4 hours

  • Yield : 85–90%

Chlorination at Position 6

The hydroxyl group at position 6 of 6 is converted to chlorine using phosphorus oxychloride (POCl₃) under reflux (Scheme 5).

Reaction Conditions

  • Substrate : 4,5-Dimethyl-2-(methylsulfanyl)-6-hydroxypyrimidine (1.0 equiv)

  • Reagent : POCl₃ (5.0 equiv)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Time : 8 hours

  • Yield : 75–80%

Coupling of Piperazine-Triazolopyridazine to the Pyrimidine Core

The final step involves nucleophilic substitution of the 6-chloro group in 4,5-dimethyl-2-(methylsulfanyl)-6-chloropyrimidine (7 ) with the pre-synthesized [1,2,triazolo[4,3-b]pyridazin-6-yl-piperazine (8 ) (Scheme 6). The reaction is conducted in ethanol with potassium hydroxide as a catalyst.

Reaction Conditions

  • Substrate : 4,5-Dimethyl-2-(methylsulfanyl)-6-chloropyrimidine (1.0 equiv)

  • Reagent :Triazolo[4,3-b]pyridazin-6-yl-piperazine (1.2 equiv)

  • Catalyst : KOH (0.1 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 12 hours

  • Yield : 55–60%

Structural Characterization and Analytical Data

The target compound is characterized via NMR, IR, and mass spectrometry. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, SCH₃), 2.50 (s, 6H, C4/5-CH₃), 3.60–3.80 (m, 8H, piperazine), 7.20–8.10 (m, 3H, triazolopyridazine).

  • ESI-MS : m/z 456.2 [M+H]⁺.

Optimization and Challenges

Selectivity in Piperazine Substitution

Competing reactions at the pyrimidine core necessitate careful control of stoichiometry and temperature. Excess piperazine (>1.2 equiv) leads to bis-substitution at positions 2 and 6, necessitating chromatographic purification.

Stability of Methylsulfanyl Group

The methylsulfanyl group is prone to oxidation under acidic conditions. Reactions involving POCl₃ require anhydrous conditions to prevent sulfoxide formation.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Triazolopyridazine synthesisCyclization with diethyl ethoxymethylenemalonate68–72High regioselectivity
Piperazine couplingNucleophilic substitution in DMF60–65Scalability
Pyrimidine chlorinationPOCl₃ reflux75–80Minimal by-products

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methylsulfanyl group can undergo oxidation, leading to sulfoxides or sulfones.

  • Reduction: Reduction reactions might target the triazolopyridazine ring, modifying its electronic properties.

  • Substitution: The piperazine nitrogen atoms may engage in nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions: Common oxidizing agents include hydrogen peroxide or peracids. Reducing agents such as hydrogen gas with palladium catalysts or lithium aluminum hydride may be used. Substitution reactions typically involve alkyl halides or acylating agents.

Major Products Formed: Oxidation leads to sulfoxides or sulfones, while reduction can yield partially hydrogenated triazolopyridazines. Substitution reactions produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of complex molecules due to its functional group versatility.

  • Biology: Explored for its interaction with biological macromolecules, aiding in understanding cellular processes.

  • Medicine: Investigated as a potential pharmacophore in drug design, targeting various diseases including cancer, infections, and neurological disorders.

  • Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, potentially including enzymes, receptors, and nucleic acids. The triazolopyridazine moiety is particularly notable for its binding affinity to protein targets, while the piperazine ring may enhance solubility and bioavailability. The overall biological activity is a result of these interactions modulating cellular pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound uses a pyrimidine core, while ’s compound employs pyridazine. Pyridazine’s reduced aromaticity compared to pyrimidine may alter binding specificity.
  • The triazolopyridazine moiety in the target compound is absent in the others, offering a unique fused-ring system for target engagement .

Substituent Chemistry :

  • The target’s methylsulfanyl group contrasts with the sulfonyl groups in and . Sulfonyl groups enhance solubility and hydrogen-bonding capacity, whereas methylsulfanyl increases lipophilicity.
  • ’s trifluoromethyl group introduces strong electron-withdrawing effects, which can stabilize metabolic degradation compared to the target’s methyl groups .

Linker Flexibility :

  • All compounds utilize a piperazine linker, but the target’s linker connects to a triazolopyridazine, while and use sulfonyl-phenyl groups. This difference impacts conformational freedom and steric bulk.

Biological Activity

The compound 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H22N6S\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{S}

This structure features a pyrimidine ring substituted with a methylsulfanyl group and a piperazine moiety linked through a triazole ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the realms of anti-inflammatory and anticancer effects. The following sections detail these activities.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays have demonstrated that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance:

  • Inhibition of COX Enzymes : The compound showed significant inhibition against COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 µmol) .
CompoundCOX-2 IC50 (µmol)Reference
4,5-Dimethyl Compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Activity

The anticancer potential of the compound has also been evaluated through various assays:

  • Cell Proliferation Inhibition : The compound demonstrated antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). Notably, the compound exhibited IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
A5491.05 ± 0.17
MCF-71.28 ± 0.25
Hela0.98 ± 0.08

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:

  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins that mediate inflammation.
  • Kinase Inhibition : The compound has shown activity against c-Met and VEGFR-2 kinases, which are involved in tumor growth and angiogenesis .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with varying substitutions on the pyrimidine and triazole rings:

  • Study on Pyrimidine Derivatives : A study synthesized several pyrimidine derivatives and assessed their anti-inflammatory effects through carrageenan-induced edema models. Compounds demonstrated ED50 values comparable to indomethacin .

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Piperazine functionalization : Introducing the triazolo-pyridazine moiety via Buchwald-Hartwig coupling or nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Pyrimidine core assembly : Building the pyrimidine ring using Biginelli-like reactions with thiourea derivatives, followed by methylation and sulfanyl group incorporation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological approaches include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperazine-triazolo-pyridazine linkage. Mass spectrometry (ESI-TOF) for molecular ion validation .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the compound’s biological activity?

SAR studies focus on:

  • Piperazine modifications : Replacing the triazolo-pyridazine group with morpholine or pyrazole alters receptor binding (e.g., kinase inhibition vs. antimicrobial activity) .
  • Substituent effects : Methylsulfanyl groups enhance lipophilicity, while dimethylpyrimidine contributes to π-π stacking with aromatic residues in enzyme active sites .
  • Comparative analysis : Analogues with chlorophenyl or methoxyphenyl groups show divergent activity profiles, suggesting electronic effects (e.g., electron-withdrawing groups improve antiviral potency) .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
  • Structural ambiguity : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out regioisomeric impurities .
  • Cellular context : Differences in cell permeability (e.g., logP >3 reduces aqueous solubility but improves membrane penetration) can explain discrepancies between in vitro and in vivo results .

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?

Computational and experimental studies suggest:

  • ATP-competitive binding : Molecular docking (AutoDock Vina) shows the pyrimidine-triazolo-pyridazine scaffold occupies the ATP-binding pocket of kinases like EGFR or CDK2 .
  • Allosteric modulation : The piperazine moiety may stabilize inactive kinase conformations, as seen in analogues with IC50_{50} values <100 nM .
  • Validation : Kinase selectivity profiling (KinomeScan) and cellular assays (Western blot for phosphorylated targets) confirm specificity .

Q. What strategies address solubility challenges in formulation for in vivo studies?

Approaches include:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the methylsulfanyl moiety to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (<200 nm) for sustained release in pharmacokinetic studies .

Q. How do researchers evaluate the compound’s chemical stability under varying conditions?

Stability studies involve:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Thermal analysis : TGA/DSC to determine melting points and identify polymorphic transitions affecting shelf life .

Q. What computational methods are used to predict off-target interactions?

Tools include:

  • Molecular dynamics simulations (GROMACS) : Assess binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) .
  • Pharmacophore modeling (Phase) : Screen against Tox21 databases to predict hepatotoxicity or cardiotoxicity .

Q. How can researchers ensure reproducibility in biological assays?

Best practices include:

  • Strict QC : Pre-test compound purity (≥95% by HPLC) and store aliquots at -80°C in DMSO .
  • Positive controls : Use reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .

Q. What modifications enhance the compound’s metabolic stability?

Strategies involve:

  • Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Fluorine substitution : Introduce fluorine at para positions on aromatic rings to block hydroxylation .

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